Benzoclidin

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of benzocyclobutenes, as described in one of the papers, involves palladium-catalyzed C-H activation of methyl groups. This method yields a variety of substituted benzocyclobutenes with good efficiency, indicating the potential for diverse chemical modifications in the benzoclidine structure . Another paper discusses the synthesis of benzazocines using a gold(I)-catalyzed tandem reaction, which could be relevant for constructing benzoclidine derivatives . Additionally, the synthesis of benzamides from N,N-disubstituted ethylenediamines and cyclic alkane-1,2-diamines suggests a versatile approach to creating compounds with potential neuroleptic activity .

Molecular Structure Analysis

The molecular structure of benzoclidine-related compounds can be quite complex. For instance, the benzo[1,2-b:4,5-b']dichalcogenophenes exhibit completely planar molecular structures, which are packed in a herringbone arrangement . This information could be useful when considering the molecular geometry and potential stacking interactions of benzoclidine in solid-state forms or within biological systems.

Chemical Reactions Analysis

The papers describe various chemical reactions that could be relevant to benzoclidine. For example, the synthesis of benzoxazoles from N-Cl imines involves divergent pathways that depend on the electronic nature of the aromatic ring . This suggests that the reactivity of benzoclidine could be influenced by substituents on the aromatic system. Additionally, the synthesis of pyrrolo-(di)-benzazocinones via intramolecular N-acyliminium ion cyclization indicates the potential for cyclization reactions in the synthesis of benzoclidine analogs .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzoclidine-related compounds are diverse. The physicochemical properties of benzo[1,2-b:4,5-b']dichalcogenophenes were elucidated using cyclic voltammetry and UV-vis spectra, which could provide insights into the electrochemical behavior of benzoclidine . The study of benzocaine protomers highlights the influence of the solvent and permittivity on the molecule's properties, which could be relevant for understanding the behavior of benzoclidine in different environments .

Relevant Case Studies

While the papers do not provide direct case studies on benzoclidine, they do offer insights into the biological activity of related compounds. For instance, the study of benzamides as potential neuroleptics demonstrates the importance of structure-activity relationships in the development of pharmaceuticals . This could be applicable to the study of benzoclidine's potential biological effects.

Wissenschaftliche Forschungsanwendungen

Antibakterielle Aktivität

Benzocain-Derivate, die durch elektrophile und nucleophile Reaktionen von Benzocain synthetisiert werden können, weisen nachweislich antibakterielle Aktivitäten auf .

Entzündungshemmende Aktivität

Diese Derivate zeigen auch entzündungshemmende Aktivitäten, die auf eine Hemmung der Cyclooxygenase zurückzuführen sein könnten .

Antitumoraktivität

Benzocain-Derivate haben vielversprechende Antitumoraktivitäten gezeigt. So hat beispielsweise die Modifikation von (-)-Vincadifformin, einem Bisindolalkaloid mit einem Benzocain-Kern, Antitumoraktivität gezeigt .

Behandlung neurodegenerativer Erkrankungen

Bioaktive Modifikationen von Benzocain, wie z. B. Leteprinim, wurden zur Behandlung neurodegenerativer Erkrankungen wie Alzheimer und Parkinson verwendet .

Hemmung der Acetylcholinesterase

Benzocain-Derivate hemmen nachweislich die Acetylcholinesterase, was mit ihren biologischen Aktivitäten in Verbindung gebracht werden könnte .

Hemmung des Fettsäuretransportproteins

Diese Derivate hemmen auch das Fettsäuretransportprotein, was ein weiterer Grund für ihre biologischen Aktivitäten sein könnte .

Behandlung des humanen Immundefizienzvirus (HIV)

Benzocain-Derivate haben vielversprechende Eigenschaften in der Behandlung von HIV gezeigt .

Schmerzlinderung

Benzocain zeigt eine dreifache Wirkung, einschliesslich Schmerzlinderung, antioxidative und antibakterielle Aktivität, was es zur Behandlung von unkomplizierten Halsschmerzen geeignet macht .

Wirkmechanismus

Target of Action

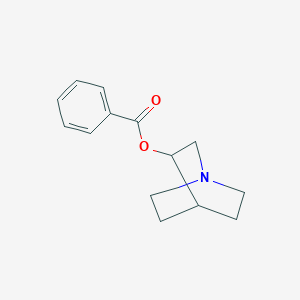

Benzoclidine, also known as quinuclidin-3-yl benzoate, primarily targets the central nervous system (CNS) . It interacts with various receptors and channels within the CNS to exert its effects .

Mode of Action

Benzoclidine acts by reducing the excitability of the CNS . It achieves this by enhancing the effect of hypnotic drugs, analgesics, and local anesthetics

Biochemical Pathways

It is known that benzoclidine can influence the functioning of various neurotransmitters and modulate neuronal signaling .

Result of Action

Benzoclidine exerts tranquilizing and hypotensive actions . It has a moderate antihypertensive effect, reduces the excitability of the vasomotor centers, and has anti-arrhythmic activity . These effects result in a calming effect on the body, reducing anxiety and tension.

Eigenschaften

IUPAC Name |

1-azabicyclo[2.2.2]octan-3-yl benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO2/c16-14(12-4-2-1-3-5-12)17-13-10-15-8-6-11(13)7-9-15/h1-5,11,13H,6-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHKAOMZZTQULDS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2CCC1C(C2)OC(=O)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

7348-26-7 (hydrochloride) | |

| Record name | Benzoclidine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016852816 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID0046191 | |

| Record name | Benzoclidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0046191 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

31.5 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49671383 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS RN |

16852-81-6, 66-93-3 | |

| Record name | Benzoclidine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016852816 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoclidine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=760346 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzoclidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0046191 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | +/- -3-Quinuclidinol benzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BENZOCLIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G84189YY06 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

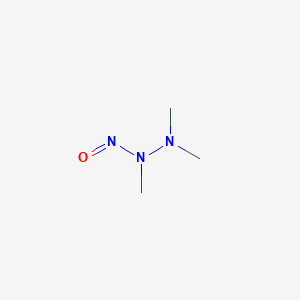

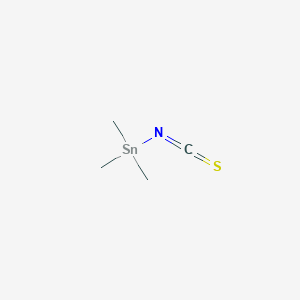

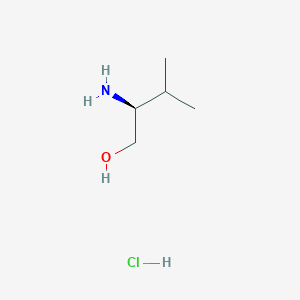

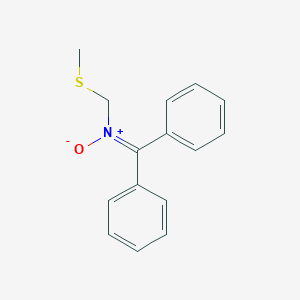

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

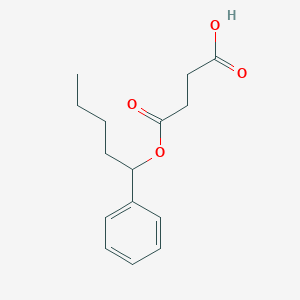

Q1: How does the chirality of quinuclidin-3-yl benzoate affect its interaction with butyrylcholinesterase?

A: Research has shown that butyrylcholinesterase (BChE) exhibits stereoselectivity towards the enantiomers of quinuclidin-3-yl benzoate. The (R)- enantiomer (RQBz) is hydrolyzed significantly faster than the (S)- enantiomer (SQBz) by BChE. [, , ] This difference in hydrolysis rates is attributed to the distinct binding orientations of each enantiomer within the enzyme's active site, particularly around the ammonium group and its interaction with the indole ring of Trp84. [] The (S)- enantiomer shows weaker cation–π interaction with Trp84, potentially explaining its slower hydrolysis rate. []

Q2: What computational methods have been used to study the interaction between quinuclidin-3-yl benzoate and butyrylcholinesterase?

A: Researchers have employed a combination of quantum chemical calculations and molecular docking simulations to investigate the interaction between quinuclidin-3-yl benzoate and BChE. Semiempirical PM3 calculations, utilizing an active site model of human BChE, have been used to analyze the stabilization of Michaelis complexes and tetrahedral intermediates formed during hydrolysis. [] Additionally, flexible ligand docking simulations with AutoDock 3.0 have helped propose the binding orientations of various benzoate esters, including quinuclidin-3-yl benzoate enantiomers, within the BChE active site. [] These computational approaches provide insights into the structural basis for the observed stereoselectivity of BChE towards quinuclidin-3-yl benzoate enantiomers.

Q3: Can butyrylcholinesterase be used to separate the enantiomers of quinuclidin-3-yl benzoate?

A: Yes, the significant difference in hydrolysis rates between the (R)- and (S)- enantiomers of quinuclidin-3-yl benzoate by BChE presents an opportunity for enantiomeric resolution. [, ] The enzymatic hydrolysis of racemic quinuclidin-3-yl benzoate leads to the preferential hydrolysis of the (R)- enantiomer, resulting in an enrichment of the (S)- enantiomer in the unreacted substrate pool. This kinetic resolution strategy offers a potentially efficient and environmentally friendly method for separating the enantiomers of quinuclidin-3-yl benzoate.

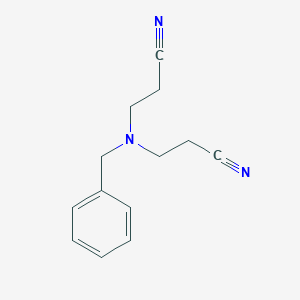

Q4: How do structural modifications of quinuclidin-3-yl benzoate, specifically at the nitrogen atom, impact its interaction with butyrylcholinesterase?

A: Studies have shown that introducing N-methyl or N-benzyl groups to both (R)- and (S)- enantiomers of quinuclidin-3-yl benzoate significantly alters their interaction with BChE. [] For instance, the N-methyl (R)- enantiomer exhibited the highest hydrolysis rate, while the N-benzyl (S)- enantiomer acted as an inhibitor of BChE. [] These findings underscore the importance of the nitrogen substituent in modulating the binding affinity and reactivity of quinuclidin-3-yl benzoate derivatives towards BChE.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

acetic acid](/img/structure/B90747.png)

![Acetamide, N,N'-[[(2S,5S)-3,6-dioxo-2,5-piperazinediyl]di-3,1-propanediyl]bis[N-hydroxy-](/img/structure/B90766.png)